![molecular formula C8H5Cl2N3O B12631255 1-(2,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)ethanone CAS No. 1196153-52-2](/img/structure/B12631255.png)
1-(2,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)ethanone is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-D]pyrimidine core substituted with chlorine atoms at positions 2 and 5, and an ethanone group at position 7. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 1-(2,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)ethanone can be achieved through several synthetic routes. One common method involves the use of dimethyl malonate as a starting material. The synthetic process typically includes the following steps :
Formation of Intermediate: Dimethyl malonate undergoes a series of reactions to form an intermediate compound.
Cyclization: The intermediate is then cyclized to form the pyrrolo[2,3-D]pyrimidine core.
Chlorination: Chlorine atoms are introduced at positions 2 and 5 through a chlorination reaction.
Ethanone Group Addition: Finally, the ethanone group is added at position 7 to yield the target compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-(2,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, leading to different derivatives.
Substitution: The chlorine atoms at positions 2 and 5 can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(2,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of anticancer and anti-inflammatory drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-(2,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)ethanone involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects such as the suppression of tumor growth or inflammation .
Vergleich Mit ähnlichen Verbindungen
1-(2,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)ethanone can be compared with other pyrrolopyrimidine derivatives, such as:
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine: Similar core structure but different substitution pattern.
5-(2,3-Dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-D]pyrimidine: Contains an indole group instead of ethanone.
Pyrazolo[3,4-D]pyrimidine: Different heterocyclic system but similar biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethanone group, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
1196153-52-2 |
|---|---|
Molekularformel |
C8H5Cl2N3O |
Molekulargewicht |
230.05 g/mol |
IUPAC-Name |
1-(2,5-dichloropyrrolo[2,3-d]pyrimidin-7-yl)ethanone |
InChI |
InChI=1S/C8H5Cl2N3O/c1-4(14)13-3-6(9)5-2-11-8(10)12-7(5)13/h2-3H,1H3 |
InChI-Schlüssel |
FAXITDWJBKYXCO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1C=C(C2=CN=C(N=C21)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(4-Methylphenyl)-1,2-diphenylethenyl]aniline](/img/structure/B12631178.png)
![(1S,4R)-4-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-ol](/img/structure/B12631183.png)
![Cyclopropanecarboxylic acid, 1-[[[2,5-difluoro-4-[[2-(1-methyl-1H-pyrazol-4-yl)-4-pyridinyl]oxy]phenyl]amino]carbonyl]-](/img/structure/B12631191.png)
![(2S)-2-[4-(Benzyloxy)phenyl]-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B12631193.png)
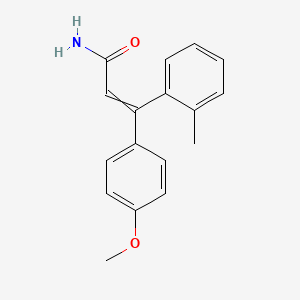
![N-{[4-(Triphenylethenyl)phenyl]methyl}aniline](/img/structure/B12631195.png)

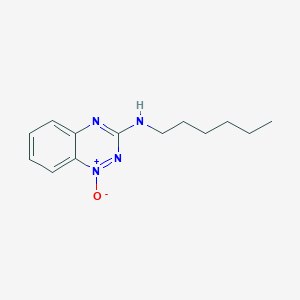

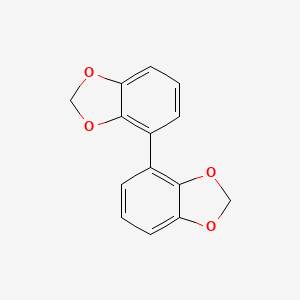
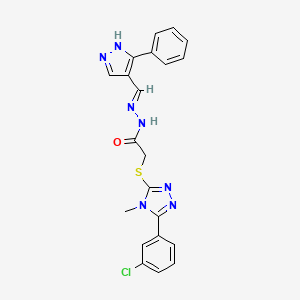
![methyl 2-[[2-[[(8S,9S,10R,11R,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetyl]amino]-3-(1H-imidazol-5-yl)propanoate](/img/structure/B12631238.png)
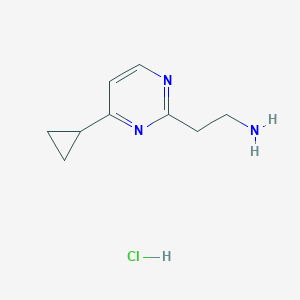
![Ethanone, 2-[(3,4-dichlorophenyl)methylamino]-1-[3-phenyl-2-(1-pyrrolidinylmethyl)-1-piperidinyl]-](/img/structure/B12631247.png)
